molecular formula C10H14N5O7P B7812329 adenosine 5'-monophosphate CAS No. 53624-78-5

adenosine 5'-monophosphate

Cat. No.: B7812329
CAS No.: 53624-78-5
M. Wt: 347.22 g/mol
InChI Key: UDMBCSSLTHHNCD-KQYNXXCUSA-N
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Description

adenosine 5'-monophosphate is a nucleotide that is formed when a single phosphate group is attached to the 5ʹ carbon atom of a ribose sugar molecule. It is one of the two monophosphate nucleotides, the other being guanosine monophosphate . This compound is a key component of RNA and plays a crucial role in cellular energy transfer and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: adenosine 5'-monophosphate can be synthesized through enzymatic reactions involving adenosine and phosphate donors. One common method involves the use of adenosine kinase, which catalyzes the phosphorylation of adenosine to form adenosine monophosphate . Another method involves the hydrolysis of adenosine triphosphate, which produces adenosine monophosphate and inorganic pyrophosphate .

Industrial Production Methods: Industrial production of adenosine monophosphate often involves fermentation processes using microorganisms such as yeast. The adenosine monophosphate is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: adenosine 5'-monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

adenosine 5'-monophosphate has a wide range of applications in scientific research:

Mechanism of Action

adenosine 5'-monophosphate exerts its effects primarily through the activation of adenosine monophosphate-activated protein kinase (AMPK). AMPK is an important energy sensor that is activated by increases in the adenosine monophosphate/adenosine triphosphate ratio. Once activated, AMPK promotes catabolic pathways that generate ATP and inhibits anabolic pathways that consume ATP, thereby maintaining cellular energy homeostasis . This compound also modulates immune functions and enhances T-cell maturation and function .

Comparison with Similar Compounds

  • Guanosine monophosphate (GMP)
  • Cytidine monophosphate (CMP)
  • Uridine monophosphate (UMP)

Comparison: adenosine 5'-monophosphate is unique in its role as an energy sensor and regulator of metabolic pathways through the activation of AMPK. While other nucleotides such as guanosine monophosphate, cytidine monophosphate, and uridine monophosphate also play roles in RNA synthesis and cellular metabolism, adenosine monophosphate’s involvement in energy homeostasis and signal transduction sets it apart .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMBCSSLTHHNCD-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24937-83-5
Record name Poly(A)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24937-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID5022560
Record name Adenosine 5'-phosphate
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Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adenosine monophosphate
Source Human Metabolome Database (HMDB)
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Solubility

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C
Record name Adenosine phosphate
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Record name ADENOSINE 5'-PHOSPHATE
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Record name Adenosine monophosphate
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Nucleotides such as Adenosine-5'-Monophosphate affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, the improvement of delayed cutaneous hypersensitivity, helping resistance to such infectious agents as Staphylococcus aureus and Candida albicans, and finally the modulation of T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells. Studies have shown that mice fed a nucleotide-free diet have both impaired humoral and cellular immune responses. The addition of dietary nucleotides normalizes both types of responses. RNA, a delivery form of nucleotides, and ribonucleotides were used in these studies. The mechanism of the immune-enhancing activity of nucleic acids/nucleotides is not clear.
Record name Adenosine phosphate
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Color/Form

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC

CAS No.

61-19-8
Record name Adenosine monophosphate
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Record name Adenosine phosphate [USAN:INN:BAN]
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Record name Adenosine phosphate
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Record name ADENOSINE PHOSPHATE
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Record name ADENOSINE 5'-PHOSPHATE
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Record name Adenosine monophosphate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196-200 °C, 195 °C
Record name Adenosine phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00131
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADENOSINE 5'-PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Adenosine monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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